(S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine
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Overview
Description
(S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is a synthetic organic compound that belongs to the class of imidazo[2,1-b][1,3]oxazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine typically involves multiple steps, including the formation of the imidazo[2,1-b][1,3]oxazine core and the introduction of the 2,4-difluorobenzyloxy and nitro groups. Common synthetic routes may include:
Cyclization reactions: to form the imidazo[2,1-b][1,3]oxazine core.
Nucleophilic substitution: to introduce the 2,4-difluorobenzyloxy group.
Nitration reactions: to add the nitro group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include:
Catalysts: to enhance reaction rates.
Solvents: to dissolve reactants and control reaction environments.
Temperature and pressure control: to ensure optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield nitroso or nitro derivatives.
Reduction: may yield amines or hydroxylamines.
Substitution: may yield various substituted imidazo[2,1-b][1,3]oxazines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: As a potential therapeutic agent for various diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic activity.
Receptors: Binding to receptors to modulate their activity.
Pathways: Interference with biological pathways to exert therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Imidazo[2,1-b][1,3]oxazines: A class of compounds with similar core structures.
Fluorinated benzyloxy derivatives: Compounds with similar substituents.
Uniqueness
(S)-6-(2,4-Difluoro-benzyloxy)-2-nitro-6,7-dihydro-5H-imidazo(2,1-b)(1,3)oxazine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
CAS No. |
187235-32-1 |
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Molecular Formula |
C13H11F2N3O4 |
Molecular Weight |
311.24 g/mol |
IUPAC Name |
(6S)-6-[(2,4-difluorophenyl)methoxy]-2-nitro-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine |
InChI |
InChI=1S/C13H11F2N3O4/c14-9-2-1-8(11(15)3-9)6-21-10-4-17-5-12(18(19)20)16-13(17)22-7-10/h1-3,5,10H,4,6-7H2/t10-/m0/s1 |
InChI Key |
WOZZMKNJHPMKLM-JTQLQIEISA-N |
Isomeric SMILES |
C1[C@@H](COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C=C(C=C3)F)F |
Canonical SMILES |
C1C(COC2=NC(=CN21)[N+](=O)[O-])OCC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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